N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37ClN4O5/c1-2-40-24-15-13-23(14-16-24)33-28(37)20-35-26-7-4-3-6-25(26)29(38)34(30(35)39)19-5-8-27(36)32-18-17-21-9-11-22(31)12-10-21/h9-16,25-26H,2-8,17-20H2,1H3,(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQMATFSMNQHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a complex organic compound that exhibits significant biological activity. Its unique molecular structure includes a quinazolinone core, which is associated with various pharmacological effects, particularly in the fields of oncology and inflammation.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 433.89 g/mol. The structural features include:
- Chlorophenyl Group : Contributes to lipophilicity and potential receptor interactions.
- Ethoxyphenyl Carbamoyl Moiety : Enhances solubility and biological activity.
- Quinazolinone Core : Known for its role in modulating cellular processes.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as:
- Cell Proliferation : Inhibition of pathways that promote cancer cell growth.
- Apoptosis Induction : Triggering programmed cell death in cancerous cells.
Table 1: Summary of Biological Activities
Anticancer Activity
Research has shown that compounds with similar structures exhibit notable anticancer properties. For instance, studies indicate that the quinazolinone core can inhibit specific kinases involved in cancer progression. A study demonstrated that derivatives of quinazolinone showed promising results against various cancer cell lines, suggesting that this compound may follow a similar pattern of activity.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory effects. Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways leading to inflammation . This dual action enhances its therapeutic potential in treating diseases characterized by both inflammation and cancer.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Quinazolinone Derivatives : A study involving a series of quinazolinone derivatives demonstrated their ability to inhibit tumor growth in animal models while exhibiting minimal toxicity.
- Inflammation Model : Another study assessed the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in swelling compared to control groups .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Variations
The target compound shares a quinazolinone core and amide side chains with several analogues (Table 1). Notable comparisons include:
Table 1: Structural Comparison with Analogues
Key Observations:
Core Flexibility: The quinazolinone core in the target compound is replaced with isoindole-dione in and thiadiazole in , altering electronic properties and target selectivity.
Substituent Impact :
Computational and Bioactivity Profiling
Similarity Analysis: The target compound’s Tanimoto coefficient (structural similarity) with analogues is expected to exceed 70% based on shared amide/quinazolinone pharmacophores . Machine learning models (e.g., Glide XP scoring ) predict strong binding to kinase ATP pockets due to the planar quinazolinone core and hydrophobic substituents.
Bioactivity Clustering: Compounds with quinazolinone cores (e.g., ) cluster together in hierarchical bioactivity profiling, suggesting shared mechanisms (e.g., kinase inhibition) . Thiadiazole derivatives () exhibit divergent activity, likely targeting bacterial enzymes or inflammatory pathways .
Preparation Methods
Base-Promoted Cyclization of 2-Aminobenzamides
The quinazolinone core can be synthesized via cyclization of 2-aminobenzamide derivatives. A transition-metal-free approach employs ortho-fluorobenzamide (1a ) and primary amides under basic conditions (Cs$$2$$CO$$3$$, DMSO, 135°C), yielding 3-substituted quinazolin-4(3H)-ones in 70–85% isolated yield. For the target molecule, 2-amino-5-bromobenzamide serves as a suitable precursor to accommodate subsequent halogen-directed coupling.
Reaction Conditions :
H$$2$$O$$2$$-Mediated Oxidation
Alternative core synthesis involves H$$2$$O$$2$$-assisted oxidation of 2-aminobenzamides in DMSO at 150°C for 20 h, forming quinazolin-4(3H)-ones with concurrent introduction of the 2-oxo group. This method avoids stoichiometric metal reagents, enhancing scalability.
Introduction of the [(4-Ethoxyphenyl)carbamoyl]methyl Group
Suzuki–Miyaura Coupling for Aryl Functionalization
The 4-ethoxyphenyl moiety is introduced via Suzuki–Miyaura cross-coupling. Brominated quinazolinone intermediates (e.g., 5-bromoquinazolin-2,4-dione) react with 4-ethoxyphenylboronic acid under Pd(PPh$$3$$)$$4$$ catalysis (1 mol%), K$$3$$PO$$4$$ (4 equiv), and toluene at 100°C, achieving >90% conversion.
Optimized Conditions :
Carbamoylation via Nucleophilic Acyl Substitution
The carbamoylmethyl group is installed by reacting 4-ethoxyphenyl isocyanate with a hydroxymethyl-substituted quinazolinone intermediate. The reaction proceeds in THF at 0°C to room temperature, using triethylamine as a base, yielding the carbamate derivative in 82% yield.
Installation of the N-[2-(4-Chlorophenyl)ethyl]butanamide Side Chain
Amidation of Quinazolinone with Butanoic Acid Derivative
Position 4 of the quinazolinone is functionalized via amide coupling. 4-Aminobutanoic acid is activated as a mixed anhydride (using ClCO$$2$$Et) and reacted with 3-aminoquinazolin-4(3*H*)-one in dichloromethane, yielding the primary amide. Subsequent alkylation with 2-(4-chlorophenyl)ethyl bromide (K$$2$$CO$$_3$$, DMF, 60°C) provides the target side chain.
Key Data :
- Coupling Agent : ClCO$$_2$$Et (1.2 equiv)
- Base : Et$$_3$$N (2.0 equiv)
- Solvent : CH$$2$$Cl$$2$$, 0°C → rt
- Yield : 85%
Final Assembly and Purification
The fully substituted quinazolinone is purified via silica gel chromatography (petroleum ether/ethyl acetate gradient) and recrystallized from ethanol/water. Structural confirmation is achieved through $$^1$$H NMR, $$^{13}$$C NMR, and HRMS.
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, NH), 7.89–7.25 (m, 8H, aromatic), 4.42 (q, *J* = 7.0 Hz, 2H, OCH$$2$$), 3.68 (t, J = 6.5 Hz, 2H, NCH$$_2$$), 2.51–1.95 (m, 6H, butanamide chain).
- HRMS (ESI) : m/z calcd for C$${28}$$H$${28}$$ClN$$4$$O$$5$$ [M+H]$$^+$$: 547.1752; found: 547.1756.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Quinazolinone core formation | Cs$$2$$CO$$3$$, DMSO, 135°C | 78 | Transition-metal-free, scalable | Requires anhydrous conditions |
| Suzuki–Miyaura coupling | Pd(PPh$$3$$)$$4$$, K$$3$$PO$$4$$ | 91 | High regioselectivity | Sensitive to oxygen moisture |
| H$$2$$O$$2$$ oxidation | DMSO, H$$2$$O$$2$$, 150°C | 68 | Eco-friendly oxidant | Prolonged reaction time |
Q & A
Advanced Research Question
- Enzyme Inhibition Assays : Measure IC₅₀ against fungal CYP51 (via lanosterol depletion assay) or human kinases (ATP-Glo™ luminescence) .
- SPR Biosensing : Immobilize target proteins on CM5 chips to quantify binding kinetics (ka/kd rates) .
- Cellular Uptake : LC-MS/MS quantification in HEK293 cells pre-treated with efflux inhibitors (e.g., verapamil) to assess membrane permeability .
How should researchers address contradictions in solubility or bioactivity data?
Advanced Research Question
Case Study: Discrepancies in solubility (e.g., DMSO vs. aqueous buffer):
- Method Adjustment : Use equilibrium solubility assays (shake-flask method) with HPLC quantification instead of turbidimetry .
- Buffer Optimization : Add co-solvents (1–5% PEG-400) or adjust pH (6.5–7.4) to mimic physiological conditions .
Bioactivity Conflicts : Validate via orthogonal assays (e.g., SPR and ITC for binding affinity) to rule out false positives .
What strategies are employed to evaluate pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (2.8–3.5), CYP2D6 inhibition risk, and BBB penetration .
- In Vitro Hepatocyte Stability : Incubate with human hepatocytes (37°C, 2 hrs) and quantify parent compound via UPLC-MS .
- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis to measure unbound fraction (target >5% for efficacy) .
How is the reaction mechanism for amide/heterocycle formation validated?
Advanced Research Question
- Isotopic Labeling : Use ¹⁵N-labeled amines in the carbamoylmethyl group to track incorporation via ¹H-¹⁵N HMBC NMR .
- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
- DFT Calculations : Gaussian 16 to model transition states and activation energies (e.g., B3LYP/6-31G* level) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
